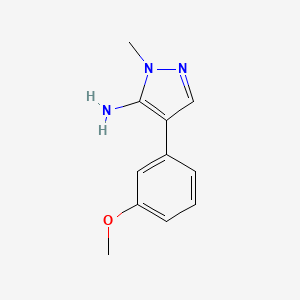
4-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine typically involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate reagent, such as acetic acid, to yield the pyrazole ring. The final step involves the methylation of the pyrazole nitrogen using methyl iodide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and waste.
化学反応の分析
Types of Reactions
4-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Nucleophiles such as sodium hydride or lithium aluminum hydride can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(3-Hydroxyphenyl)-1-methyl-1H-pyrazol-5-amine.
Reduction: 4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
作用機序
The mechanism of action of 4-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
4-(3-Hydroxyphenyl)-1-methyl-1H-pyrazol-5-amine: Similar structure but with a hydroxyl group instead of a methoxy group.
4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolidine: Reduced form of the pyrazole ring.
4-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine: Similar structure but with a phenyl group at the 1-position.
Uniqueness
4-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are desired .
生物活性
4-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential therapeutic applications. This compound belongs to a class of biologically active molecules known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, supported by various studies and data.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 3-methoxybenzaldehyde with 1-methyl-1H-pyrazol-5-amine. Characterization methods such as NMR, mass spectrometry, and IR spectroscopy confirm the structure and purity of the synthesized compound.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. For example, a related compound was identified as a potent inhibitor of tubulin polymerization, leading to cell cycle arrest in the G2/M phase in various cancer cell lines . The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole ring can enhance anticancer efficacy.
Neuroprotective Effects
Compounds in this class have also been evaluated for neuroprotective effects. Studies show that certain pyrazole derivatives can reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .
Case Studies
Several case studies highlight the biological activities of pyrazole derivatives:
- Anti-inflammatory Effects : In a murine model, a similar pyrazole derivative exhibited significant reduction in carrageenan-induced edema, demonstrating its potential as an analgesic and anti-inflammatory agent .
- Anticancer Studies : In vitro assays showed that specific modifications to the pyrazole structure resulted in IC50 values as low as 0.08 µM against cancer cell lines, indicating strong anticancer properties .
Data Tables
特性
IUPAC Name |
4-(3-methoxyphenyl)-2-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-11(12)10(7-13-14)8-4-3-5-9(6-8)15-2/h3-7H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRSAXTWXIAOFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC(=CC=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














